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molecular formula C18H20ClN3O2 B8338188 Benzyl 4-(2-chloro-pyridin-3-yl-amino)-piperidine-1-carboxylate

Benzyl 4-(2-chloro-pyridin-3-yl-amino)-piperidine-1-carboxylate

Cat. No. B8338188
M. Wt: 345.8 g/mol
InChI Key: ACQRXBNGRQLECL-UHFFFAOYSA-N
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Patent
US08629137B2

Procedure details

560 mL (7.25 mol) TFA were added dropwise to 930 g (3.99 mol) N-benzyloxycarbonyl-4-piperidone and 466 g (3.63 mol) 2-chloro-3-aminopyridine in 9.5 L isopropyl acetate at approx. 15° C. 922 g (4.35 mol) sodium triacetoxyborohydride were added batchwise. The mixture was stirred until the reaction was complete. At RT the reaction mixture was combined with 860 mL sodium hydroxide solution (2 mol/L). The organic phase was separated off, washed with 5 L water and evaporated down.
Name
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
930 g
Type
reactant
Reaction Step One
Quantity
466 g
Type
reactant
Reaction Step One
Quantity
9.5 L
Type
solvent
Reaction Step One
Quantity
922 g
Type
reactant
Reaction Step Two
Quantity
860 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[CH2:8]([O:15][C:16]([N:18]1[CH2:23][CH2:22][C:21](=O)[CH2:20][CH2:19]1)=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Cl:25][C:26]1[C:31]([NH2:32])=[CH:30][CH:29]=[CH:28][N:27]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>C(OC(C)C)(=O)C>[Cl:25][C:26]1[C:31]([NH:32][CH:21]2[CH2:22][CH2:23][N:18]([C:16]([O:15][CH2:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[O:17])[CH2:19][CH2:20]2)=[CH:30][CH:29]=[CH:28][N:27]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
560 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
930 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)=O
Name
Quantity
466 g
Type
reactant
Smiles
ClC1=NC=CC=C1N
Name
Quantity
9.5 L
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Two
Name
Quantity
922 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
860 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At RT
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
WASH
Type
WASH
Details
washed with 5 L water
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC=C1NC1CCN(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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